molecular formula C9H12ClNO2 B2714720 (S)-2-amino-2-phenylpropanoic acid hydrochloride CAS No. 13398-26-0; 84570-49-0

(S)-2-amino-2-phenylpropanoic acid hydrochloride

Cat. No.: B2714720
CAS No.: 13398-26-0; 84570-49-0
M. Wt: 201.65
InChI Key: JLVPLCVIBPZJQG-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-2-Amino-2-phenylpropanoic acid, which is also known as L-phenylalanine. This compound is significant in various fields, including chemistry, biology, and medicine, due to its role as a building block for proteins and its involvement in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylpropanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the enzymatic resolution of racemic phenylalanine using acylase, which selectively hydrolyzes one enantiomer, leaving the other intact.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified. The hydrochloride salt is formed by reacting the free amino acid with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenylpyruvic acid.

    Reduction: Reduction reactions can convert it to phenylalaninol.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitrous acid can be used for diazotization followed by substitution.

Major Products

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-2-Amino-2-phenylpropanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the biosynthesis of neurotransmitters like dopamine and norepinephrine.

    Medicine: It is studied for its potential therapeutic effects in conditions like depression and chronic pain.

    Industry: It is used in the production of artificial sweeteners and as a nutritional supplement.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-phenylpropanoic acid hydrochloride involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted to L-tyrosine, which is then hydroxylated to form L-DOPA. L-DOPA is decarboxylated to produce dopamine, a key neurotransmitter involved in various physiological processes. The molecular targets include enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, which are crucial in these pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: Another amino acid involved in neurotransmitter synthesis.

    L-DOPA: A direct precursor to dopamine.

    Phenylpyruvic acid: An oxidation product of phenylalanine.

Uniqueness

(S)-2-Amino-2-phenylpropanoic acid hydrochloride is unique due to its role as a chiral amino acid and its involvement in the biosynthesis of essential neurotransmitters. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVPLCVIBPZJQG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.